molecular formula C13H14O3 B2371819 Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate CAS No. 2243508-91-8

Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate

Cat. No.: B2371819
CAS No.: 2243508-91-8
M. Wt: 218.252
InChI Key: URWNSMYYWNWAJT-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate is a complex organic compound characterized by a spirocyclic structure. This compound features a chromene moiety fused with a cyclopropane ring, making it an interesting subject for various chemical studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chromene derivative, which undergoes cyclopropanation using a suitable reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps like crystallization or chromatography are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce certain functional groups, often using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: This reaction can replace one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as azides or halides.

Scientific Research Applications

Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for its unique structural features that may interact with biological targets in novel ways.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure can provide a unique fit into binding sites, potentially leading to high specificity and potency. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2,3-dihydrochromene-4,2’-cyclopropane] derivatives: These compounds share the spirocyclic core but differ in functional groups attached to the chromene or cyclopropane rings.

    Chromene derivatives: Compounds like 2H-chromene or 4H-chromene, which lack the spirocyclic structure but have similar chromene moieties.

    Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid, which feature the cyclopropane ring but lack the chromene moiety.

Uniqueness

Methyl (1’S,4R)-spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylate is unique due to its spirocyclic structure, which combines the rigidity of the cyclopropane ring with the aromaticity of the chromene moiety. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-15-12(14)10-8-13(10)6-7-16-11-5-3-2-4-9(11)13/h2-5,10H,6-8H2,1H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNSMYYWNWAJT-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCOC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@]12CCOC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.